molecular formula C27H34N2O4 B266711 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266711
M. Wt: 450.6 g/mol
InChI Key: XQKXUGDAHBGKFN-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that belongs to the class of pyrrolidinones. It was first synthesized in the 1970s and has since been studied extensively for its potential applications in scientific research.

Mechanism of Action

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is believed to act as a reversible inhibitor of certain enzymes, including cholinesterases and carbonic anhydrases. It binds to the active site of these enzymes and prevents them from carrying out their normal functions.
Biochemical and physiological effects:
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the induction of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, including:
1. Further studies on its mechanism of action and biochemical effects.
2. Development of new synthetic methods for 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
3. Exploration of its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
4. Investigation of its potential as a tool for studying protein structure and function.
5. Studies on its potential toxicity and safety for use in humans.
In conclusion, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects and has been used as a tool for studying the structure and function of proteins and enzymes. While it has several advantages for use in lab experiments, it also has limitations and potential toxicity concerns. There are several potential future directions for research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, including further studies on its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of various starting materials. The most common method involves the condensation of 4-isopropoxybenzoyl chloride with N,N-dimethylethylenediamine, followed by cyclization with 4-isopropylphenylacetic acid. The resulting product is then hydrolyzed to yield 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used in a variety of scientific research applications, including as a tool for studying the structure and function of proteins and enzymes. It has also been used in drug discovery efforts to identify potential therapeutic targets.

properties

Product Name

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-17(2)19-7-9-20(10-8-19)24-23(26(31)27(32)29(24)16-15-28(5)6)25(30)21-11-13-22(14-12-21)33-18(3)4/h7-14,17-18,24,30H,15-16H2,1-6H3/b25-23+

InChI Key

XQKXUGDAHBGKFN-WJTDDFOZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C(=O)N2CCN(C)C

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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